molecular formula C11H13NO2S B14487307 [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene CAS No. 65912-13-2

[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene

Cat. No.: B14487307
CAS No.: 65912-13-2
M. Wt: 223.29 g/mol
InChI Key: VWJIFZQIAMOEAP-UHFFFAOYSA-N
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Description

[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methyl-2-nitrobut-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene ring with a leaving group (such as a halide) reacts with a thiol or sulfide compound containing the 3-methyl-2-nitrobut-3-en-1-yl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Methyl-2-nitrobut-3-en-1-yl)thio]benzene
  • [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]toluene
  • [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]phenol

Uniqueness

[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is unique due to the combination of its nitro and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65912-13-2

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(3-methyl-2-nitrobut-3-enyl)sulfanylbenzene

InChI

InChI=1S/C11H13NO2S/c1-9(2)11(12(13)14)8-15-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3

InChI Key

VWJIFZQIAMOEAP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CSC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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